1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-pyridylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as acetic anhydride or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: It is explored for its potential as a lead compound in drug discovery and development.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde: Similar structure with a methyl group instead of fluorine.
1-(4-Nitrophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde: Similar structure with a nitro group instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioactivity, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C15H10FN3O |
---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10FN3O/c16-13-3-5-14(6-4-13)19-9-12(10-20)15(18-19)11-2-1-7-17-8-11/h1-10H |
InChI Key |
TZUKNDMCNFCOBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.